- Transnitrosation by N-aryl-N-nitrosoureas; NO-carrying O-nitrosoisoureaChemical & Pharmaceutical Bulletin, 1994, 42(9), 1760-7,
Cas no 940-11-4 (4-methoxy-N-methyl-N-nitrosoaniline)

940-11-4 structure
Product name:4-methoxy-N-methyl-N-nitrosoaniline
4-methoxy-N-methyl-N-nitrosoaniline Chemical and Physical Properties
Names and Identifiers
-
- 4-methoxy-N-methyl-N-nitrosoaniline
- N-(4-methoxyphenyl)-N-methylnitrous amide
- 4-Methoxy-N-methyl-N-nitrosobenzenamine (ACI)
- p-Anisidine, N-methyl-N-nitroso- (6CI, 7CI, 8CI)
- (4-Methoxyphenyl)methyl(nitroso)amine
- 4-Methoxy-N-nitroso-N-methylaniline
- Methyl(4-methoxyphenyl)nitrosamine
- N-Methyl-p-methoxy-N-nitrosoaniline
- N-Nitroso-N-methyl-p-anisidine
- p-Methoxy-N-methyl-N-nitrosoaniline
- p-Methoxy-N-nitroso-N-methylaniline
-
- MDL: MFCD00464098
- Inchi: 1S/C8H10N2O2/c1-10(9-11)7-3-5-8(12-2)6-4-7/h3-6H,1-2H3
- InChI Key: KGZKEAKAKSKGAA-UHFFFAOYSA-N
- SMILES: O=NN(C)C1C=CC(OC)=CC=1
Computed Properties
- Exact Mass: 166.074227566g/mol
- Monoisotopic Mass: 166.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 144
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 41.9Ų
4-methoxy-N-methyl-N-nitrosoaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-22382213-0.1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 0.1g |
$311.0 | 2024-06-20 | |
Enamine | EN300-22382213-10g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 10g |
$3851.0 | 2023-09-15 | |
1PlusChem | 1P01OUA7-10g |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 10g |
$4822.00 | 2024-04-19 | |
Enamine | EN300-22382213-1g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1g |
$896.0 | 2023-09-15 | |
Aaron | AR01OUIJ-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$453.00 | 2023-12-15 | |
Aaron | AR01OUIJ-500mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 500mg |
$985.00 | 2023-12-15 | |
1PlusChem | 1P01OUA7-100mg |
Benzenamine, 4-methoxy-N-methyl-N-nitroso- |
940-11-4 | 95% | 100mg |
$447.00 | 2024-04-19 | |
Enamine | EN300-22382213-2.5g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 2.5g |
$1755.0 | 2024-06-20 | |
Enamine | EN300-22382213-1.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 1.0g |
$896.0 | 2024-06-20 | |
Enamine | EN300-22382213-5.0g |
4-methoxy-N-methyl-N-nitrosoaniline |
940-11-4 | 95% | 5.0g |
$2598.0 | 2024-06-20 |
4-methoxy-N-methyl-N-nitrosoaniline Production Method
Synthetic Circuit 1
Reaction Conditions
1.1 Solvents: Carbon tetrachloride
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- Rhodium-catalyzed tandem acylmethylation/annulation of N-nitrosoanilines with sulfoxonium ylides for the synthesis of substituted indazole N-oxidesOrganic & Biomolecular Chemistry, 2020, 18(21), 4014-4018,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- Rhodium-catalyzed oxidative C-H/C-H cross-coupling of aniline with heteroarene: N-nitroso group enabled mild conditionsChemical Communications (Cambridge, 2018, 54(56), 7794-7797,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- The regioselective synthesis of 2-phosphinoylindoles via Rh(III)-catalyzed C-H activationOrganic Chemistry Frontiers, 2018, 5(1), 88-91,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Acetonitrile , Water ; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C
Reference
- Rapid Access to Polysubstituted Tetrahydrocarbazol-4-ones via Sequential Selective C-H Functionalization from N-NitrosoanilinesChinese Journal of Chemistry, 2023, 41(16), 1957-1962,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- Rh(III)-catalyzed, hydrazine-directed C-H functionalization with 1-alkynylcyclobutanols: a new strategy for 1H-indazolesChemical Communications (Cambridge, 2020, 56(54), 7415-7418,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H ActivationOrganic Letters, 2013, 15(20), 5294-5297,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 40 min, cooled
Reference
- Structures of Reactive Nitrenium Ions: Time-Resolved Infrared Laser Flash Photolysis and Computational Studies of Substituted N-Methyl-N-arylnitrenium IonsJournal of the American Chemical Society, 2000, 122(34), 8271-8278,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 0 °C; 2 h, rt
Reference
- Rh(III)-Catalyzed Direct C-H Cyclization of N-Nitrosoanilines with 1,3-Dicarbonyl Compounds: A Route to Tetrahydrocarbazol-4-onesJournal of Organic Chemistry, 2023, 88(15), 10662-10669,
Synthetic Circuit 10
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 0.5 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min; 1 h
Reference
- Electrochemically mediated decarboxylative acylation of N-nitrosoanilines with α-oxocarboxylic acidsChinese Chemical Letters, 2023, 34(2),,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid , Water Solvents: Acetonitrile ; 5 - 10 min, 0 °C; 1 h, 0 °C
Reference
- Expedient delivery of quinolinone drugs via a traceless N-nitroso enabled oxidative Heck/amidation cascadeChemical Communications (Cambridge, 2022, 58(100), 13959-13962,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Acetonitrile , Water ; 5 - 10 min, 0 °C; 1 h, 0 °C
Reference
- Modular construction of functionalized anilines via switchable C-H and N-alkylations of traceless N-nitroso anilines with olefinsOrganic Chemistry Frontiers, 2022, 9(10), 2746-2752,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 0 °C; 30 min, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C
Reference
- Rhodium(III)-Catalyzed Directed C-H Amidation of N-Nitrosoanilines and Subsequent Formation of 1,2-Disubstituted BenzimidazolesChemistry - An Asian Journal, 2017, 12(21), 2804-2808,
Synthetic Circuit 15
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Potassium persulfate ; 10 min, rt
1.2 2 h, 60 °C
1.2 2 h, 60 °C
Reference
- Potassium Persulfate-promoted N-nitrosation of Secondary and Tertiary Amines with Nitromethane under Mild ConditionsAsian Journal of Organic Chemistry, 2018, 7(10), 2113-2119,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 10 min, 0 °C; 1.5 h, 0 °C
Reference
- Condition-Controlled Selective Synthesis of Pyranone-Tethered Indazoles or Carbazoles through the Cascade Reactions of N-Nitrosoanilines with Iodonium YlidesOrganic Letters, 2023, 25(24), 4422-4428,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; 5 - 10 min, < 10 °C; 1 h, < 10 °C
Reference
- Rhodium(III)-Catalyzed N-Nitroso-Directed C-H Olefination of Arenes. High-Yield, Versatile Coupling under Mild ConditionsJournal of the American Chemical Society, 2013, 135(1), 468-473,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Nitromethane , 1,8-Diazabicyclo[5.4.0]undec-7-ene , Oxygen Catalysts: Copper(II) triflate
1.2 19 h, 90 °C
1.2 19 h, 90 °C
Reference
- Copper(II)-catalyzed oxidative N-nitrosation of secondary and tertiary amines with nitromethane under an oxygen atmosphereChemical Communications (Cambridge, 2015, 51(58), 11638-11641,
Synthetic Circuit 20
4-methoxy-N-methyl-N-nitrosoaniline Raw materials
- 4-Methoxy-N-methylaniline
- 4-Methoxy-N,N-dimethylaniline
- Urea, N-(4-methylphenyl)-N-nitroso-N',N'-bis(phenylmethyl)-
4-methoxy-N-methyl-N-nitrosoaniline Preparation Products
4-methoxy-N-methyl-N-nitrosoaniline Related Literature
-
1. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
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2. Structural studies on bio-active compounds. Part 3. Re-examination of the hydrolysis of the antimalarial drug pyrimethamine and related derivatives and crystal structure of a hydrolysis productRoger J. Griffin,Carl H. Schwalbe,Malcolm F. G. Stevens,Kait P. Wong J. Chem. Soc. Perkin Trans. 1 1985 2267
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3. Transition-metal–carbon bonds. Part 46. Cyclopalladation and cycloplatination of N-alkyl-N-nitrosoanilinesAnthony G. Constable,Walter S. McDonald,Bernard L. Shaw J. Chem. Soc. Dalton Trans. 1980 2282
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:940-11-4)4-methoxy-N-methyl-N-nitrosoaniline

Purity:99%
Quantity:1g
Price ($):1410